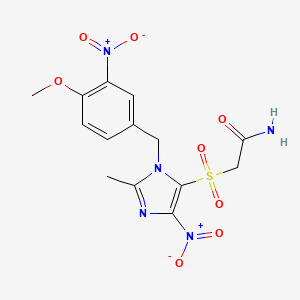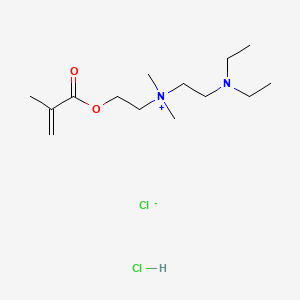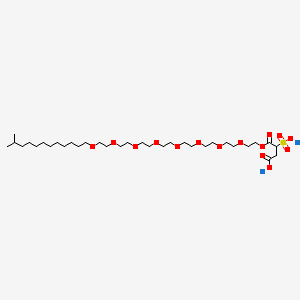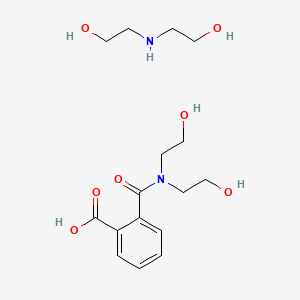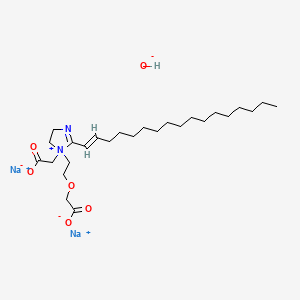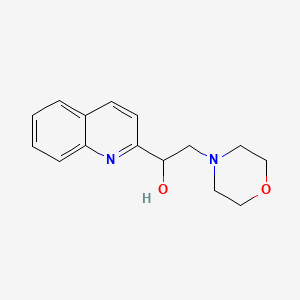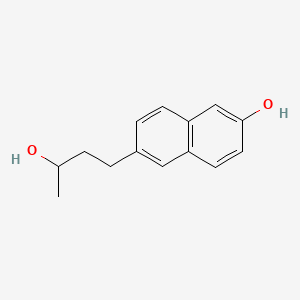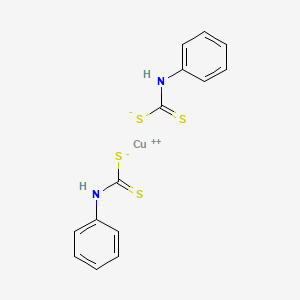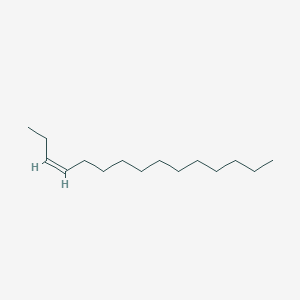
(Z)-3-Pentadecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Pentadecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon are on the same side. This compound is a long-chain hydrocarbon with fifteen carbon atoms, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Pentadecene can be achieved through several methods. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method involves the reduction of a corresponding alkyne using a Lindlar catalyst, which selectively hydrogenates the triple bond to a cis-alkene. This method is advantageous for producing this compound with high stereoselectivity.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oligomerization of ethylene, followed by selective hydrogenation. This process involves the use of metal catalysts such as nickel or palladium to facilitate the formation of long-chain alkenes. The resulting mixture is then subjected to fractional distillation to isolate this compound.
化学反応の分析
Types of Reactions
(Z)-3-Pentadecene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be hydrogenated to form pentadecane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where the double bond reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Pentadecane.
Substitution: Dihalogenated alkanes.
科学的研究の応用
(Z)-3-Pentadecene has several applications in scientific research:
Chemistry: Used as a model compound for studying alkene reactions and mechanisms.
Biology: Investigated for its role in pheromone communication in insects.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of lubricants, surfactants, and polymer additives.
作用機序
The mechanism of action of (Z)-3-Pentadecene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide intermediate, which can further react to form diols. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
(E)-3-Pentadecene: The trans isomer of 3-Pentadecene, with the higher priority substituents on opposite sides of the double bond.
1-Pentadecene: An alkene with the double bond at the terminal position.
Pentadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness
(Z)-3-Pentadecene is unique due to its cis configuration, which imparts different physical and chemical properties compared to its trans isomer and other alkenes. This configuration affects its reactivity, boiling point, and interactions with other molecules, making it a valuable compound for specific applications.
特性
CAS番号 |
65214-04-2 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC名 |
(Z)-pentadec-3-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h5,7H,3-4,6,8-15H2,1-2H3/b7-5- |
InChIキー |
WNBDFALPKHFDJO-ALCCZGGFSA-N |
異性体SMILES |
CCCCCCCCCCC/C=C\CC |
正規SMILES |
CCCCCCCCCCCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


